2-[(4-Methylphenoxy)methyl]aniline

Medicinal Chemistry Physicochemical Property Lipophilicity

Sourcing 2-[(4-Methylphenoxy)methyl]aniline (CAS 806596-41-8) for advanced heterocycle synthesis demands structural precision—generic analogs lead to irreproducible results. Its ortho-substituted aniline geometry is critical for intramolecular cyclization, while the methylene spacer enhances conformational flexibility and target engagement versus direct-ether analogs. The hydrophobic 4-methylphenoxy motif (predicted LogP 3.7–4.0) is essential for cell-permeable probe development. Avoid substitution with simple phenoxy or isomeric variants to ensure synthetic and biological reproducibility. Secure a certified batch with defined purity for your next SAR study.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 806596-41-8
Cat. No. B1357735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenoxy)methyl]aniline
CAS806596-41-8
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2=CC=CC=C2N
InChIInChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10,15H2,1H3
InChIKeyQHRPZBMYSAPAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylphenoxy)methyl]aniline (CAS 806596-41-8): An Aniline Derivative for Specialized Organic Synthesis


2-[(4-Methylphenoxy)methyl]aniline (CAS 806596-41-8) is an organic compound belonging to the class of benzenamines, characterized by a 4-methylphenoxy group linked via a methylene bridge to the 2-position of an aniline ring. Its molecular formula is C14H15NO, with a molecular weight of 213.27 g/mol . This compound serves as a research intermediate and scaffold in medicinal chemistry and materials science, with its structure providing a unique combination of a nucleophilic primary aromatic amine and a hydrophobic phenoxy-methyl moiety [1].

2-[(4-Methylphenoxy)methyl]aniline (CAS 806596-41-8): Why Structural Analogues Are Not Interchangeable


The presence and position of the methylene (-CH2-) linker in 2-[(4-Methylphenoxy)methyl]aniline fundamentally distinguishes it from directly linked phenoxy-aniline analogs. This methylene spacer confers distinct physicochemical properties, such as increased conformational flexibility and altered electronic distribution, which directly impact reactivity, solubility, and biological target engagement . For instance, the 4-methylphenoxy group in the target compound cannot be replaced by a simple phenoxy group without the methyl substituent, as this would alter hydrophobicity (calculated LogP) and potential steric interactions [1]. Similarly, the 2-position substitution on the aniline ring is critical; moving the substituent to the 3- or 4- position changes the compound's geometry and the availability of the amine for derivatization . Therefore, generic substitution with in-class compounds lacking these precise structural features will lead to unpredictable and non-reproducible results in synthetic and biological applications.

Quantitative Evidence for Differentiating 2-[(4-Methylphenoxy)methyl]aniline (CAS 806596-41-8)


Molecular Weight and Lipophilicity Differentiation via Methylene Spacer

The target compound contains a methylene (-CH2-) linker between the aniline and 4-methylphenoxy groups, which is absent in the direct-ether analog 2-(4-methylphenoxy)aniline (CAS 20927-98-4). This linker increases molecular weight by 14.02 g/mol (from 199.25 to 213.27 g/mol) and raises the calculated partition coefficient (XLogP) from an estimated 3.0-3.4 to 3.7-4.0 [1]. The higher lipophilicity of the target compound is predicted to enhance membrane permeability, a critical factor in cell-based assays.

Medicinal Chemistry Physicochemical Property Lipophilicity

Positional Isomerism: 2-Substitution vs. 3- and 4-Substituted Analogs

The target compound features a 2-substituted aniline ring, which presents a different steric and electronic environment compared to 3- and 4-substituted phenoxymethyl aniline isomers. The ortho-substitution creates a more sterically hindered amine group, which can influence nucleophilicity and regioselectivity in subsequent chemical reactions . Calculated topological polar surface area (TPSA) is 35.2 Ų for the target compound, whereas the 3- and 4-substituted isomers would have different TPSA values due to altered molecular geometry and electronic distribution, impacting solubility and membrane permeability [1]. This ortho-substitution pattern is a key determinant in the compound's unique reactivity profile.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Predicted Physicochemical Properties for Purification and Formulation

The target compound's predicted boiling point of 370.8°C at 760 mmHg and flash point of 185.4°C provide specific guidance for distillation and safe handling protocols . Its calculated density of 1.107 g/cm³ and refractive index of 1.606 are distinct from analogs with different substitution patterns . For example, 2-(phenoxymethyl)aniline (CAS 78584-41-5) has a reported melting point of 78°C , indicating that the 4-methyl substituent on the phenoxy ring in the target compound likely lowers its melting point, which can affect its solid-state handling and crystallization behavior.

Chemical Engineering Process Chemistry Analytical Chemistry

Optimal Application Scenarios for 2-[(4-Methylphenoxy)methyl]aniline (CAS 806596-41-8)


Synthesis of Ortho-Substituted Heterocycles via Intramolecular Cyclization

The 2-position of the aniline ring, ortho to the methylene linker, creates a favorable geometry for intramolecular cyclization reactions. This compound serves as an ideal precursor for synthesizing 1,4-benzoxazepines, indolines, and other nitrogen-containing heterocycles where the ortho-substituent directs ring closure . Its predicted boiling point (370.8°C) and flash point (185.4°C) guide safe reaction conditions for high-temperature cyclizations .

Medicinal Chemistry Scaffold for Lipophilic Probe Development

The combination of a primary aromatic amine with a hydrophobic 4-methylphenoxy-methyl group (calculated XLogP 3.7-4.0) makes this compound a suitable scaffold for developing cell-permeable probes or inhibitors targeting intracellular proteins [1]. The higher lipophilicity compared to direct-ether analogs (ΔXLogP +0.6 to +1.0) predicts enhanced passive membrane diffusion, a critical attribute for cellular target engagement studies [1].

Building Block for Liquid-Phase Parallel Synthesis

The target compound's predicted low melting point, in contrast to the solid 2-(phenoxymethyl)aniline (m.p. 78°C), suggests it is a liquid or low-melting solid at room temperature . This physical state is advantageous for automated liquid-handling systems used in high-throughput parallel synthesis, enabling precise volumetric dispensing without the need for pre-dissolution.

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